![molecular formula C17H10F3N3 B5611092 1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)

1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline derivatives generally involves the cyclization of 2-chloro-4-phenyl-1,2-dihydronaphthalene with formohydrazide as a key step (Guan et al., 2009). The starting materials and reaction conditions are tailored to introduce the trifluoromethyl group and triazoloquinoline core efficiently, emphasizing the importance of precise chemical manipulation to achieve the desired molecular framework.

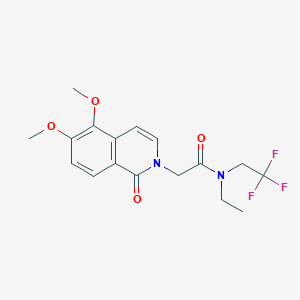

Molecular Structure Analysis

The molecular structure of triazoloquinoline derivatives, including 1-[4-(trifluoromethyl)phenyl] variants, is characterized by a triazolo-fused quinoxaline core, often bearing various substituents that significantly influence their chemical and biological properties. X-ray diffraction analyses reveal non-planar structures where the aryl substituents form pincer-like conformations, affecting the compound's electronic and steric characteristics (Kopotilova et al., 2023).

Chemical Reactions and Properties

Triazoloquinoline derivatives participate in a myriad of chemical reactions, notably including oxidative cyclizations and substitutions that allow for the introduction or modification of functional groups at various positions on the core structure. These reactions are pivotal for diversifying the chemical space of triazoloquinoline compounds and tuning their interactions with biological targets (Kumar, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are largely dictated by the nature and position of substituents on the triazoloquinoline core. For instance, the introduction of a trifluoromethyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic behaviors (de Souza et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound derivatives, are significantly influenced by the electronic effects of the trifluoromethyl group and the nitrogen atoms in the triazole ring. These elements contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets (Li et al., 2017).

Direcciones Futuras

The future directions for research on “1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be a potential area of research .

Propiedades

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3/c18-17(19,20)13-8-5-12(6-9-13)16-22-21-15-10-7-11-3-1-2-4-14(11)23(15)16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJKIWDPIAENRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methoxyethyl)-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611023.png)

![7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611026.png)

![1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5611036.png)

![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)

![1-methyl-8-[(5-methyl-2-thienyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611047.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5611050.png)

![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)

![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)

![N,N-diethyl-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5611111.png)

![ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5611117.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)